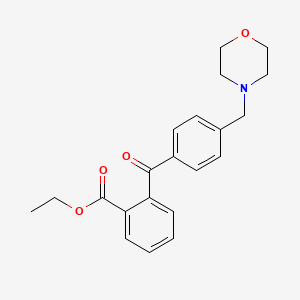

2-Carboethoxy-4'-morpholinomethyl benzophenone

Beschreibung

Historical context and discovery

The development of this compound emerged from extensive research into benzophenone-based photoinitiators designed to overcome the limitations of traditional benzophenone compounds. Historical investigations into benzophenone chemistry date back to 1874, when Carl Graebe at the University of Königsberg described fundamental reactions involving benzophenone reduction. However, the specific synthesis and characterization of morpholine-substituted benzophenone derivatives represents a more recent advancement in the field.

Research into benzophenone photoinitiators containing morpholine substituents gained momentum as scientists recognized the need for compounds that could function both as initiators and co-initiators within a single molecular structure. The incorporation of morpholine groups into benzophenone frameworks was specifically designed to address the requirement for amine co-initiators that traditional benzophenone compounds necessitate for high initiating activity. This development represented a significant step forward from earlier benzophenone photoinitiator systems that required separate co-initiator components.

The synthesis of compounds like this compound follows established methodologies for benzophenone derivative preparation, utilizing techniques such as Suzuki coupling reactions and subsequent functional group modifications. These synthetic approaches have been refined over decades of research into aromatic ketone chemistry and have enabled the precise introduction of both carboethoxy and morpholinomethyl substituents into the benzophenone framework.

Classification within benzophenone derivatives

This compound belongs to the broader class of substituted benzophenone derivatives, specifically categorized as a bifunctional benzophenone photoinitiator. Within the hierarchical classification of benzophenone compounds, this molecule represents a dual-substituted derivative where the fundamental diphenyl ketone structure has been modified with two distinct functional groups positioned at specific aromatic ring locations.

The compound can be classified according to several structural criteria. As a carboethoxy-substituted benzophenone, it shares characteristics with other ester-functionalized aromatic ketones that exhibit enhanced solubility properties and modified electronic characteristics compared to unsubstituted benzophenone. The morpholinomethyl substitution places it within the category of amine-functionalized benzophenones, which demonstrate enhanced photoinitiation capabilities due to the presence of the tertiary amine functionality.

From a photochemical perspective, this compound falls under the classification of hydrogen abstraction photoinitiators. These compounds operate through a mechanism involving light absorption, triplet state formation, and subsequent hydrogen abstraction from suitable donors to generate reactive radicals. The presence of the morpholine group within the molecular structure provides an internal source of abstractable hydrogen atoms, distinguishing it from traditional benzophenone photoinitiators that require external hydrogen donors.

The structural classification can be further refined by considering the substitution pattern. With the carboethoxy group positioned on one aromatic ring and the morpholinomethyl group on the para position of the opposite ring, this compound represents a 2,4'-disubstituted benzophenone derivative. This specific substitution pattern influences both the electronic properties and the photochemical behavior of the molecule compared to other isomeric arrangements.

Nomenclature and identification systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The primary name reflects the benzophenone core structure with appropriate prefixes and suffixes indicating the positions and nature of substituents.

Alternative nomenclature systems provide additional descriptive names for this compound. The systematic name according to International Union of Pure and Applied Chemistry conventions would be ethyl 2-[4-(morpholin-4-ylmethyl)benzoyl]benzoate, which explicitly describes the structural components and their connectivity. This naming convention emphasizes the ethyl ester functionality attached to the benzoic acid portion of the molecule and the morpholine ring connected through a methylene bridge to the para position of the opposing aromatic ring.

The compound appears in chemical databases under various synonymous names, including alternative descriptive names that highlight different structural features. These include designations that emphasize the morpholine substitution pattern or the carboethoxy functionality, reflecting the compound's dual nature as both an ester and an amine-substituted aromatic ketone.

Database identification systems utilize unique identifiers to ensure precise compound recognition across different platforms. The PubChem Compound Identifier system assigns specific numerical codes that facilitate database searches and cross-referencing across multiple chemical information resources. These identification systems are particularly important for compounds with complex structures and multiple functional groups, where naming ambiguities might otherwise arise.

Significance in chemical research

The significance of this compound in chemical research stems from its unique combination of functional groups that enable enhanced photochemical properties while maintaining synthetic accessibility. Research investigations have demonstrated that benzophenone derivatives containing morpholine substituents exhibit superior photoinitiation efficiency compared to traditional benzophenone compounds, primarily due to the integration of both initiator and co-initiator functionalities within a single molecular framework.

Photochemical research has revealed that compounds of this structural class operate through distinctive mechanisms involving intramolecular interactions between the excited benzophenone chromophore and the morpholine substituent. These interactions result in enhanced radical generation efficiency and improved polymerization initiation capabilities. The morpholine moiety provides both electron-donating properties and hydrogen abstraction sites, creating a more efficient photoinitiation system compared to traditional two-component photoinitiator formulations.

The synthetic chemistry significance of this compound extends beyond its photochemical applications. The presence of both ester and amine functionalities provides multiple reactive sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecular architectures. Research into synthetic methodologies has demonstrated various approaches for incorporating similar structural motifs into different molecular frameworks.

Research applications of this compound encompass several distinct areas of investigation. In photopolymerization studies, the compound serves as a model system for understanding structure-activity relationships in benzophenone-based photoinitiators. Materials science research has explored its potential applications in coatings, adhesives, and three-dimensional printing formulations where controlled radical polymerization is required.

| Research Application | Key Properties | Research Focus |

|---|---|---|

| Photopolymerization Initiation | Enhanced radical generation efficiency | Mechanism elucidation and optimization |

| Materials Science | Dual functionality as initiator and co-initiator | Coating and adhesive formulations |

| Synthetic Chemistry | Multiple reactive functional groups | Building block for complex molecules |

| Photochemical Studies | Modified electronic properties | Structure-activity relationship investigations |

The compound's significance in fundamental photochemistry research relates to its ability to serve as a model system for studying excited state dynamics and radical formation mechanisms. Spectroscopic investigations have provided insights into the electronic transitions and photophysical processes that govern its photochemical behavior. These studies contribute to the broader understanding of how structural modifications influence the photochemical properties of benzophenone derivatives.

Industrial research applications focus on the development of improved photoinitiator systems for commercial applications. The enhanced efficiency and reduced requirements for additional co-initiators make compounds like this compound attractive candidates for formulation development in industries requiring controlled photopolymerization processes. This has led to continued research into optimization of synthesis methods and evaluation of performance characteristics under various application conditions.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)19-6-4-3-5-18(19)20(23)17-9-7-16(8-10-17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGGCGGNNWWWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642624 | |

| Record name | Ethyl 2-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-80-7 | |

| Record name | Ethyl 2-[4-(4-morpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Carboethoxy-4'-morpholinomethyl benzophenone generally follows a sequence of:

- Formation of the benzophenone core,

- Introduction of the carboethoxy group at the 2-position,

- Functionalization of the 4'-position with a morpholinomethyl substituent.

This approach leverages classical aromatic substitution reactions, esterification, and amine alkylation chemistry.

Preparation of the Benzophenone Core

The benzophenone core is typically prepared by Friedel-Crafts acylation of an appropriate aromatic compound with benzoyl chloride or derivatives under Lewis acid catalysis (e.g., AlCl3). This reaction forms the diphenyl ketone structure foundational to benzophenones.

Introduction of the Carboethoxy Group at the 2-Position

The 2-carboethoxy substituent (an ethyl ester of a carboxylic acid) is introduced through an electrophilic aromatic substitution or via directed ortho-metalation followed by carboxylation and esterification:

Method A: Electrophilic Aromatic Substitution

Using ethyl chloroformate or similar reagents under controlled conditions to introduce the ester group ortho to the ketone.Method B: Ortho-Metalation and Carboxylation

Directed ortho-metalation of the benzophenone with a strong base (e.g., butyllithium) followed by quenching with carbon dioxide and subsequent esterification with ethanol to yield the ethyl ester.

Functionalization of the 4'-Position with Morpholinomethyl Group

The 4'-position on the benzophenone aromatic ring is functionalized by introducing a morpholinomethyl substituent through a nucleophilic substitution or Mannich-type reaction:

Mannich Reaction Approach

The benzophenone derivative is reacted with formaldehyde and morpholine under acidic or buffered conditions. This reaction forms a morpholinomethyl group attached to the aromatic ring at the para position relative to the ketone.Alkylation Approach

Alternatively, the 4'-position can be first brominated or chlorinated to form a 4'-halomethyl derivative, which is then subjected to nucleophilic substitution with morpholine to yield the morpholinomethyl substituent.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl3, inert solvent, 0-25°C | 70-85 | Controlled temperature to avoid polyacylation |

| Ortho-Metalation & Carboxylation | n-BuLi, CO2 gas, EtOH, low temperature (-78°C) | 60-75 | Requires dry, inert atmosphere |

| Mannich Reaction | Morpholine, formaldehyde, acidic buffer, reflux | 65-80 | Reaction time 4-6 hours |

| Halomethylation + Substitution | NBS or Cl2 for halomethylation, then morpholine | 50-70 | Stepwise reaction, purification needed |

Mechanistic Insights and Research Findings

The Friedel-Crafts acylation is well-established for benzophenone synthesis, with the ketone directing electrophilic substitution to the para and ortho positions, facilitating subsequent functionalization.

The ortho-metalation method provides regioselectivity for the 2-position, enabling efficient carboxylation and ester formation, a strategy supported by extensive literature on aromatic lithiation techniques.

The Mannich reaction mechanism involves the formation of an iminium ion intermediate from formaldehyde and morpholine, which then electrophilically attacks the activated aromatic ring to install the morpholinomethyl group at the 4'-position.

Alternative halomethylation followed by nucleophilic substitution offers a more controlled route to the morpholinomethyl substituent, especially when regioselectivity or functional group compatibility is a concern.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl3 | High yield, straightforward | Sensitive to moisture, polyacylation risk |

| Ortho-Metalation | n-BuLi, CO2, EtOH | High regioselectivity | Requires low temperature, inert atmosphere |

| Mannich Reaction | Morpholine, formaldehyde | Direct installation of morpholinomethyl | May require long reaction times, side products possible |

| Halomethylation + Substitution | NBS/Cl2, morpholine | Stepwise control, versatile | Additional steps, purification complexity |

Notes on Purification and Characterization

Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Characterization is performed using spectroscopic methods such as NMR (to confirm substitution patterns), IR (to confirm ester and ketone functionalities), and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 2-Carboethoxy-4'-morpholinomethyl benzophenone serves as a versatile building block. It is utilized in:

- Synthesis of Complex Molecules: The compound acts as a reagent in various organic reactions, facilitating the formation of more complex structures.

- Functionalization: Its aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further chemical modifications.

Biology

Research into the biological activities of this compound has revealed potential applications, including:

- Antimicrobial Properties: Derivatives of this compound are being studied for their effectiveness against various microbial strains.

- Anticancer Activity: Preliminary studies suggest that it may exhibit anticancer properties, making it a candidate for further pharmacological exploration.

Medicine

The compound's unique structure makes it a promising candidate in drug design:

- Pharmacophore Development: Ongoing research aims to evaluate its efficacy as a pharmacophore, which could lead to the development of novel therapeutic agents.

- Bioavailability Enhancement: The morpholinomethyl group enhances the ability of the compound to penetrate cellular membranes, potentially increasing its therapeutic effectiveness.

Industry

In industrial applications, this compound is used as:

- Intermediate in Specialty Chemicals: It plays a role in the production of dyes and pigments.

- Chemical Manufacturing: The compound's reactivity makes it suitable for various chemical manufacturing processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and Staphylococcus aureus strains. |

| Study B | Anticancer Potential | Showed cytotoxic effects on breast cancer cell lines, warranting further investigation into its mechanism of action. |

| Study C | Drug Design | Identified as a promising lead compound for developing new anticancer drugs due to its structural properties. |

Wirkmechanismus

The mechanism by which 2-Carboethoxy-4’-morpholinomethyl benzophenone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholinomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The carboethoxy group may influence the compound’s solubility and stability, affecting its overall pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

Several isomers of 2-carboethoxy-4'-morpholinomethyl benzophenone exist, differing in substituent positions (Table 1). These isomers share the same molecular formula (C21H23NO4) but exhibit distinct physicochemical properties due to steric and electronic effects.

Key Insight: The 4'-morpholinomethyl group in the target compound likely enhances solubility in aprotic solvents compared to 2' or 3' isomers due to reduced steric strain.

Substitution of Morpholine with Other Heterocycles

Morpholine can be replaced with thiomorpholine, piperazine, or pyrrolidine derivatives, altering electronic and steric profiles (Table 2).

Functional Group Variations

Replacement of the carboethoxy group with halogens or hydroxyl groups significantly impacts reactivity (Table 3).

Key Insight : The carboethoxy group in the target compound balances lipophilicity and hydrolytic reactivity, making it more suitable as a synthetic intermediate than halogenated analogs .

Biologische Aktivität

2-Carboethoxy-4'-morpholinomethyl benzophenone is a chemical compound belonging to the benzophenone class, characterized by its unique molecular structure that includes a morpholinomethyl group. This structural feature enhances its solubility and reactivity, making it a subject of interest in various fields, particularly in pharmacology and organic synthesis. The molecular formula of this compound is C18H23N1O3, with a molecular weight of approximately 353.41 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

This representation highlights the functional groups that contribute to its biological activity.

Interaction Studies

The biological interactions of this compound are not fully characterized. However, its structural similarities with other compounds suggest potential interactions with biological targets such as enzymes and receptors. The morpholinomethyl group may enhance binding affinity and specificity, influencing the compound's overall pharmacological profile.

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Carboethoxy-2'-morpholinomethyl benzophenone | 898750-14-6 | Similar structure but different substitution pattern; potential differences in biological activity. |

| 4-Carboethoxy-2-morpholinomethyl benzophenone | 898750-20-4 | Shares similar reactivity but varies in position of substituents; may exhibit unique properties based on structural differences. |

The distinct positioning of the morpholinomethyl and carboethoxy groups contributes to its unique reactivity and biological profile compared to other benzophenone derivatives.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into the potential applications and effects of similar benzophenone derivatives:

- Antimicrobial Activity : A study on methanol extracts from Vismia rubenscens demonstrated significant antimicrobial activity, suggesting that similar compounds could exhibit comparable effects .

- Photophysical Properties : Research on anthracene derivatives has shown that structural modifications can significantly alter photophysical properties, which may also apply to benzophenones like this compound .

- Mechanistic Insights : Investigations into the oxidative addition mechanisms of related complexes highlight the importance of structural features in determining biological activity, indicating that further studies on this compound could yield valuable information regarding its action mechanisms .

Q & A

Q. What are the established synthetic routes for 2-carboethoxy-4'-morpholinomethyl benzophenone, and what are the critical parameters affecting yield?

The synthesis of this compound likely involves multi-step functionalization of the benzophenone core. A plausible route includes:

Friedel-Crafts acylation to introduce the carboethoxy group.

Morpholinomethylation via nucleophilic substitution or Mannich-type reactions, using morpholine and formaldehyde derivatives .

Critical parameters:

- Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation).

- Reaction temperature : Elevated temperatures (~80–100°C) for efficient morpholine incorporation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps.

- Purification : Column chromatography or recrystallization to isolate the product from intermediates like 2,5-dichloro analogs .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholinomethyl proton signals at δ 2.5–3.5 ppm, carboethoxy carbonyl at ~165–170 ppm) .

- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-N bonds (~1100 cm⁻¹) .

- HPLC-MS/MS : Quantification and identification of trace impurities using reverse-phase C18 columns and ESI ionization .

- Elemental analysis : Validation of molecular formula (e.g., C, H, N content) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

Typical impurities include:

- Unreacted intermediates : Residual benzophenone or chlorinated by-products (e.g., dichloro derivatives), detectable via HPLC .

- Isomeric by-products : Regiochemical variants arising from incomplete substitution (e.g., 3'-morpholinomethyl instead of 4'), separable via gradient elution .

Mitigation strategies: - Optimize reaction stoichiometry (morpholine in excess).

- Use scavengers (e.g., molecular sieves) to absorb residual water or HCl.

Advanced Research Questions

Q. How do the electronic effects of the morpholinomethyl and carboethoxy substituents influence the compound's reactivity in cross-coupling reactions?

- Morpholinomethyl group : Acts as an electron-donating group (EDG) via nitrogen lone pairs, activating the benzophenone core toward electrophilic substitution.

- Carboethoxy group : Electron-withdrawing (EWG) effect stabilizes intermediates in Suzuki-Miyaura couplings, enhancing Pd-catalyzed reactivity .

Experimental validation: - Compare reaction rates with analogs lacking morpholinomethyl (e.g., 2-carboethoxy benzophenone) using kinetic studies.

- DFT calculations to map electron density distribution and predict regioselectivity .

Q. What computational approaches are used to model the interaction of this compound with biological targets, and what validation methods are employed?

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) .

Validation: - Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

- Correlate predicted π-π stacking interactions with mutagenesis studies on target residues .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in various solvents, and what degradation products are observed?

- pH-dependent stability : Hydrolysis of the carboethoxy group under alkaline conditions (pH > 9), forming carboxylic acid derivatives.

- Thermal degradation : Above 150°C, morpholine ring opening generates amines and aldehydes, detectable via GC-MS .

Experimental protocol: - Accelerated stability studies (ICH Q1A guidelines) in buffers (pH 3–11) and solvents (water, ethanol, DMSO).

- Monitor degradation via UPLC-PDA at 254 nm and characterize products using HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.